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Compound of Interest

Compound Name: Pancratistatin

Cat. No.: B116903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pancratistatin is a natural Amaryllidaceae isocarbostyril alkaloid that exhibits significant

anticancer, antiviral, and antiparasitic activities.[1] Its potent biological profile and low natural

abundance have made it a compelling and challenging target for total synthesis since its

isolation. The complex, stereochemically dense structure, featuring a highly oxygenated

aminocyclitol C-ring fused to a phenanthridone core, has spurred the development of

numerous innovative synthetic strategies over several decades. These methodologies provide

valuable insights into modern synthetic organic chemistry and offer pathways to produce

pancratistatin and its analogues for further biological evaluation.

This document outlines and compares several key methodologies for the total synthesis of (+)-

pancratistatin, providing detailed protocols for pivotal experimental steps and visual workflows

for each major strategy.

Comparative Summary of Pancratistatin Total Syntheses
The diverse strategies employed to synthesize pancratistatin highlight a continuous effort to

improve efficiency, stereocontrol, and overall yield. Early syntheses established foundational

routes, while more recent approaches have focused on conciseness and novel bond-forming

methodologies. The following table summarizes key quantitative data from several notable total

syntheses.
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The Danishefsky Synthesis (1989): A Diels-Alder
Approach
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The first total synthesis of (±)-pancratistatin, accomplished by Danishefsky and Lee,

established a landmark route that constructed the C-ring via a Diels-Alder reaction and

installed the crucial C4a nitrogen stereocenter using an Overman rearrangement.[2]
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Danishefsky's racemic synthesis of Pancratistatin.

Key Experimental Protocol: Diels-Alder Cycloaddition
This step constructs the core cyclohexene ring (Ring C) of pancratistatin. The protocol

involves the [4+2] cycloaddition of a functionalized diene with an acetylene equivalent

dienophile.[2]

Reaction: Diels-Alder reaction of diene 24 with β-nitrovinyl sulfone 25.

Reagents & Conditions:

Diene 24 (1.0 equiv)

β-nitrovinyl sulfone 25 (1.2 equiv)

Solvent: Toluene

Temperature: Reflux

Time: Not specified, reaction monitored to completion.

Procedure Outline:

A solution of diene 24 and β-nitrovinyl sulfone 25 in toluene is heated at reflux.

The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.

The resulting cycloadduct 26 is purified by column chromatography.

Reported Yield: 96% for the cycloaddition step.[2]

The Trost Synthesis (1995): Palladium-Catalyzed
Desymmetrization
Trost's asymmetric synthesis of (+)-pancratistatin introduced an elegant method for

establishing chirality using a palladium-catalyzed desymmetrization of a meso-diol derivative.[2]

This approach allows for the conversion of an entire symmetric starting material into a single

enantiomer of a key intermediate.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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